{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol
CAS No.:
Cat. No.: VC20469452
Molecular Formula: C6H12OS
Molecular Weight: 132.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12OS |
|---|---|
| Molecular Weight | 132.23 g/mol |
| IUPAC Name | [1-(methylsulfanylmethyl)cyclopropyl]methanol |
| Standard InChI | InChI=1S/C6H12OS/c1-8-5-6(4-7)2-3-6/h7H,2-5H2,1H3 |
| Standard InChI Key | ZDSITJGSAUTKBO-UHFFFAOYSA-N |
| Canonical SMILES | CSCC1(CC1)CO |
Introduction
Overview
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol is an organic compound characterized by its unique molecular structure, which includes:
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A cyclopropyl ring (a three-membered carbon ring),
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A methylsulfanyl group (-SCH3),
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A hydroxymethyl group (-CH2OH).
The compound's molecular formula is C6H12OS, and its molecular weight is approximately 132.23 g/mol . It is of interest in synthetic chemistry, materials science, and medicinal research due to its distinct chemical properties.
Synthesis Methods
The synthesis of {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol typically involves the following steps:
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Starting Materials:
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Cyclopropylmethanol as the base structure.
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Methylthiol as the source of the methylsulfanyl group.
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Reaction Conditions:
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The reaction is carried out in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution.
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Controlled temperature and solvent conditions are used to ensure high yield and purity.
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Industrial Production:
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Large-scale synthesis may involve continuous flow reactors for consistent production.
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Advanced purification techniques like chromatography or distillation are employed to isolate the compound.
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This synthetic route highlights the importance of precise reaction control to achieve the desired product with minimal by-products.
Chemical Reactions
The compound exhibits diverse reactivity due to its functional groups:
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Oxidation:
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The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction:
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The compound can be reduced to cyclopropylmethanol by removing the methylsulfanyl group using reducing agents like lithium aluminum hydride.
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Substitution:
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Nucleophilic substitution reactions at the methylsulfanyl group allow for the formation of derivatives, enhancing its versatility in chemical synthesis.
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Synthetic Chemistry
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Used as a building block for synthesizing more complex molecules.
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The cyclopropyl ring imparts rigidity, making it valuable in designing molecules with specific geometric constraints.
Medicinal Chemistry
Research has suggested potential biological activities due to its structural features:
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Antimicrobial and antiviral properties are being explored.
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The compound may serve as a lead molecule for drug development targeting infectious diseases and other conditions.
Materials Science
Its unique combination of functional groups makes it suitable for applications in:
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Coatings,
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Adhesives,
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Polymer science.
Comparison with Similar Compounds
| Compound Name | Key Differences |
|---|---|
| Cyclopropylmethanol | Lacks the methylsulfanyl group, limiting its reactivity and potential applications. |
| Methylthiomethanol | Contains a methylsulfanyl group but lacks the cyclopropyl ring, altering its properties. |
| Cyclopropylmethyl sulfide | Lacks the hydroxymethyl group, reducing its versatility in synthetic applications. |
The combination of a cyclopropyl ring, methylsulfanyl group, and hydroxymethyl moiety makes {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol unique among related compounds.
Research Directions
Current research focuses on:
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Exploring its biological mechanisms of action, including interactions with enzymes and receptors.
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Investigating its potential as a pharmaceutical lead compound.
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Developing derivatives with enhanced activity or specificity for industrial and medicinal applications.
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